molecular formula C17H14N2O B12793543 1-Anthramine, N-(2-oxazolin-2-yl)- CAS No. 102583-92-6

1-Anthramine, N-(2-oxazolin-2-yl)-

Cat. No.: B12793543
CAS No.: 102583-92-6
M. Wt: 262.30 g/mol
InChI Key: DYWYQTOLSPOWGU-UHFFFAOYSA-N
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Description

1-Anthramine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₄N₂O It features an anthramine core linked to an oxazoline ring, making it a unique heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Anthramine, N-(2-oxazolin-2-yl)- can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with 2-chlorooxazoline under basic conditions. The reaction typically proceeds as follows:

    Step 1: Anthranilic acid is treated with thionyl chloride to form anthraniloyl chloride.

    Step 2: The anthraniloyl chloride is then reacted with 2-aminoethanol to form the intermediate anthranilamide.

    Step 3: Finally, the anthranilamide is cyclized with 2-chlorooxazoline in the presence of a base such as sodium hydride to yield 1-Anthramine, N-(2-oxazolin-2-yl)-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Anthramine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazoline ring to an oxazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted oxazoline compounds.

Scientific Research Applications

1-Anthramine, N-(2-oxazolin-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, especially in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Anthramine, N-(2-oxazolin-2-yl)- involves its interaction with various molecular targets. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

    1-Anthramine, N-(2-oxazolidin-2-yl)-: Similar structure but with an oxazolidine ring instead of an oxazoline ring.

    2-Anthramine, N-(2-oxazolin-2-yl)-: Positional isomer with the oxazoline ring attached at a different position on the anthramine core.

    1-Anthramine, N-(2-thiazolin-2-yl)-: Similar structure but with a thiazoline ring instead of an oxazoline ring.

Uniqueness: 1-Anthramine, N-(2-oxazolin-2-yl)- is unique due to the presence of both an anthramine core and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

102583-92-6

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-anthracen-1-yl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C17H14N2O/c1-2-5-13-11-15-14(10-12(13)4-1)6-3-7-16(15)19-17-18-8-9-20-17/h1-7,10-11H,8-9H2,(H,18,19)

InChI Key

DYWYQTOLSPOWGU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC=CC3=CC4=CC=CC=C4C=C32

Origin of Product

United States

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